hA3 Receptor Binding Affinity: N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine vs. Endogenous Adenosine
N-[(5-Chloro-2-methoxyphenyl)methyl]adenosine binds to the human adenosine A3 receptor (hA3AR) with a Ki of 1.30 nM, measured by displacement of [125I]-AB-MECA in CHO cells expressing the recombinant human receptor [1]. This represents an approximately 808-fold enhancement in hA3AR affinity compared to the endogenous ligand adenosine, which exhibits a Ki of approximately 1,050 nM at hA3AR [2]. The target compound therefore provides a high-affinity molecular probe for hA3AR engagement studies where endogenous adenosine's low affinity would be insufficient for reliable target occupancy.
| Evidence Dimension | Binding affinity (Ki) at human adenosine A3 receptor |
|---|---|
| Target Compound Data | Ki = 1.30 nM |
| Comparator Or Baseline | Adenosine (endogenous): Ki ≈ 1,050 nM |
| Quantified Difference | ~808-fold higher affinity for target compound |
| Conditions | Target: [125I]-AB-MECA displacement, recombinant hA3AR expressed in CHO cells. Comparator: radioligand binding, recombinant hA3AR. |
Why This Matters
The 808-fold affinity advantage over endogenous adenosine ensures robust hA3AR occupancy at low nanomolar concentrations, enabling selective pharmacological probing of A3-mediated signaling without confounding contributions from endogenous adenosine tone.
- [1] BindingDB BDBM50163018 (CHEMBL191809). Ki = 1.30 nM at human Adenosine A3 receptor. [125I]-AB-MECA displacement in CHO cells. National Institute of Diabetes and Digestive and Kidney Diseases. View Source
- [2] Fredholm, B.B., IJzerman, A.P., Jacobson, K.A., Klotz, K.-N., & Linden, J. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological Reviews, 53(4), 527–552. Table 2: Adenosine Ki values at human AR subtypes. View Source
